Phenol, 2-(S-phenylsulfinimidoyl)-
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Overview
Description
Phenol, 2-(S-phenylsulfinimidoyl)- is a chemical compound with the molecular formula C12H11NOS It is characterized by the presence of a phenol group and a phenylsulfinimidoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(S-phenylsulfinimidoyl)- typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of phenol with a suitable sulfinimidoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack on the aromatic ring .
Industrial Production Methods
Industrial production of Phenol, 2-(S-phenylsulfinimidoyl)- may involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-(S-phenylsulfinimidoyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfinimidoyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenol derivatives
Scientific Research Applications
Phenol, 2-(S-phenylsulfinimidoyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Phenol, 2-(S-phenylsulfinimidoyl)- involves its interaction with various molecular targets and pathways. The compound’s phenol group can participate in hydrogen bonding and electron donation, while the sulfinimidoyl group can undergo redox reactions. These interactions can modulate cellular processes and biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Phenol: A simple aromatic compound with a hydroxyl group attached to a benzene ring.
Sulfinimidoyl Compounds: Compounds containing the sulfinimidoyl functional group, which can exhibit similar redox properties.
Uniqueness
Phenol, 2-(S-phenylsulfinimidoyl)- is unique due to the combination of the phenol and sulfinimidoyl groups in a single molecule. This dual functionality allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities compared to simpler phenolic or sulfinimidoyl compounds .
Properties
CAS No. |
827044-68-8 |
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Molecular Formula |
C12H11NOS |
Molecular Weight |
217.29 g/mol |
IUPAC Name |
2-(phenylsulfinimidoyl)phenol |
InChI |
InChI=1S/C12H11NOS/c13-15(10-6-2-1-3-7-10)12-9-5-4-8-11(12)14/h1-9,13-14H |
InChI Key |
AQBFLEYEBOCMND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=N)C2=CC=CC=C2O |
Origin of Product |
United States |
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